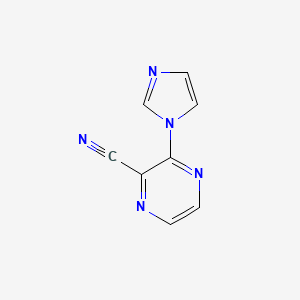

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile

Descripción

Chemical Classification and Structural Overview

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile represents a sophisticated example of heterocyclic chemistry, combining two distinct nitrogen-containing ring systems in a single molecular framework. The compound belongs to the broader class of heterocyclic organic compounds, specifically categorized as a pyrazine derivative due to the presence of the central pyrazine ring structure. This classification places it within a family of aromatic compounds that have found extensive applications in pharmaceutical chemistry and materials science.

The molecular structure of this compound consists of several key structural components that define its chemical identity and properties. The central pyrazine ring, a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4, serves as the backbone of the molecule. This ring system is characterized by its aromatic nature and exhibits properties typical of electron-deficient heterocycles, including reduced basicity compared to pyridine and enhanced reactivity toward nucleophilic substitution reactions.

Attached to the pyrazine core at position 3 is an imidazole substituent, specifically positioned through the nitrogen atom at position 1 of the imidazole ring. Imidazole itself is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions, contributing to the amphoteric nature of the overall molecule. The imidazole moiety introduces additional complexity to the electronic structure of the compound, as it can participate in both hydrogen bonding interactions and coordination chemistry through its nitrogen atoms.

The carbonitrile functional group positioned at the 2-position of the pyrazine ring represents another crucial structural feature. This electron-withdrawing group significantly influences the electronic distribution throughout the molecule and affects both the chemical reactivity and physical properties of the compound. The nitrile group serves as a potential site for further chemical modification and can participate in various synthetic transformations.

The compound demonstrates the successful integration of multiple heterocyclic systems, creating a molecule with enhanced complexity and potential for diverse chemical interactions. The presence of five nitrogen atoms within the relatively small molecular framework contributes to its classification as a nitrogen-rich heterocycle, a feature that often correlates with interesting biological and chemical properties.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of imidazole and pyrazine chemistry over the past two centuries. The foundation for understanding this compound begins with the discovery and early synthetic development of its constituent heterocyclic systems.

Imidazole chemistry has its roots in the mid-19th century, when Heinrich Debus first synthesized imidazole in 1858 using a reaction between glyoxal, formaldehyde, and ammonia. This pioneering work established the fundamental synthetic approach to imidazole construction and laid the groundwork for subsequent developments in imidazole chemistry. The historical significance of this discovery was enhanced by the earlier identification of various imidazole derivatives in the 1840s, which had been isolated from natural sources but not yet structurally characterized.

The naming of imidazole itself reflects the historical development of the field, with the term being coined in 1887 by the German chemist Arthur Rudolf Hantzsch. This nomenclature development occurred during a period of rapid expansion in organic chemistry, when systematic approaches to naming and categorizing organic compounds were being established. The recognition of imidazole as a distinct heterocyclic system contributed to the broader understanding of nitrogen-containing aromatic compounds.

Pyrazine chemistry developed along a parallel timeline, with the first reported synthesis of pyrazine derivatives dating back to 1844 when Laurent successfully prepared 2,3,5,6-tetraphenylpyrazine. This early work demonstrated the feasibility of constructing pyrazine ring systems through synthetic methods, although the structural elucidation and systematic study of pyrazine chemistry would not reach maturity until the late 19th and early 20th centuries.

The historical development of heterocyclic chemistry as a distinct discipline gained momentum throughout the 1800s, running parallel to the broader development of organic chemistry. This period saw the establishment of fundamental principles governing the behavior of nitrogen-containing aromatic systems and the recognition of their importance in both natural products and synthetic chemistry. The discovery of biologically important compounds containing imidazole and pyrazine structures, such as histidine and various alkaloids, further emphasized the significance of these heterocyclic systems.

The synthesis of hybrid molecules combining multiple heterocyclic systems, such as this compound, represents a more recent development in heterocyclic chemistry. This approach reflects the modern understanding that combining different heterocyclic moieties can lead to compounds with enhanced biological activity and novel chemical properties. The development of such hybrid systems has been facilitated by advances in synthetic methodology and a deeper understanding of structure-activity relationships in heterocyclic compounds.

Contemporary research in this area has demonstrated the successful construction of imidazole-pyrazine hybrid structures through catalyst-free annulative functionalization approaches. These modern synthetic strategies represent a significant advancement from the early empirical methods used in the 19th century, demonstrating the evolution of heterocyclic chemistry from exploratory synthesis to rational design based on mechanistic understanding.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its unique structural characteristics and its position at the intersection of multiple important areas of chemical investigation. The compound represents a valuable model system for understanding the behavior of multi-heterocyclic structures and serves as a building block for the development of more complex molecular architectures.

One of the primary areas of significance lies in the compound's potential as a pharmaceutical intermediate. The presence of both imidazole and pyrazine moieties within a single molecular framework provides opportunities for the introduction of multiple pharmacophoric elements. This structural complexity is particularly valuable in medicinal chemistry, where the combination of different heterocyclic systems can lead to enhanced biological activity through multiple modes of action or improved selectivity for specific biological targets.

The compound's significance extends to its role in coordination chemistry, where the multiple nitrogen atoms present in the structure can serve as potential coordination sites for metal ions. This property is particularly relevant for the development of metal-based catalysts and coordination complexes with defined geometric arrangements. The imidazole moiety, in particular, is well-known for its ability to coordinate to metal centers, while the pyrazine system can provide additional coordination sites or serve as a bridging ligand in polynuclear complexes.

Recent research has demonstrated the importance of imidazole-pyrazine hybrid structures in the development of novel synthetic methodologies. Studies have shown that these compounds can be constructed through highly efficient catalyst-free annulative functionalization approaches, which represent significant advances in green chemistry and sustainable synthetic practices. These developments highlight the compound's role in advancing synthetic methodology and contributing to more environmentally friendly chemical processes.

The compound also serves as an important model for understanding electronic interactions between different heterocyclic systems. The electron-withdrawing effects of the carbonitrile group, combined with the electron-rich nature of the imidazole moiety and the electron-deficient character of the pyrazine ring, create a complex electronic environment that provides insights into heteroaromatic chemistry. This electronic complexity makes the compound valuable for computational chemistry studies aimed at understanding and predicting the behavior of similar hybrid systems.

| Research Area | Significance | Applications |

|---|---|---|

| Pharmaceutical Chemistry | Multi-pharmacophore structure | Drug intermediate synthesis |

| Coordination Chemistry | Multiple coordination sites | Catalyst development |

| Synthetic Methodology | Efficient construction pathways | Green chemistry applications |

| Electronic Structure Studies | Complex electronic interactions | Computational modeling |

| Materials Science | Heterocyclic building blocks | Functional material design |

The compound's significance in materials science research should not be overlooked, as heterocyclic compounds with multiple nitrogen atoms are increasingly important in the development of functional materials. These applications include the design of conducting polymers, luminescent materials, and energy storage devices where the electronic properties of the heterocyclic systems can be exploited for specific functions.

Furthermore, the compound contributes to our understanding of structure-activity relationships in heterocyclic chemistry. By studying compounds that combine multiple heterocyclic systems, researchers can develop better predictive models for the design of new compounds with desired properties. This knowledge is particularly valuable in the context of drug discovery, where understanding how different structural features contribute to biological activity is essential for rational drug design.

Relationship to Other Heterocyclic Systems

The relationship between this compound and other heterocyclic systems provides crucial insights into its chemical behavior and potential applications. Understanding these relationships requires examination of both the individual heterocyclic components and their interactions within the integrated molecular framework.

The pyrazine core of the compound shares structural similarities with other diazine systems, particularly pyrimidine and pyridazine. Pyrazine differs from these related compounds in the positioning of the nitrogen atoms, with pyrazine having nitrogens at the 1,4-positions, pyrimidine at the 1,3-positions, and pyridazine at the 1,2-positions. This positional difference significantly affects the electronic properties and reactivity patterns of these compounds. Pyrazine exhibits lower basicity compared to pyridine due to the electron-withdrawing effect of the second nitrogen atom, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution.

The relationship to other six-membered nitrogen heterocycles extends to compounds such as quinoxaline and phenazine, which can be viewed as benzene-fused analogs of pyrazine. These extended aromatic systems share many chemical properties with pyrazine but exhibit enhanced stability and different reactivity patterns due to their increased π-electron delocalization. The study of these relationships helps in understanding how structural modifications affect the properties of pyrazine-containing compounds.

The imidazole component of this compound is closely related to other five-membered diazoles, including pyrazole, which differs only in the relative positioning of the nitrogen atoms. Imidazole contains nitrogens at the 1,3-positions, while pyrazole has them at the 1,2-positions. This structural difference results in distinct chemical properties, with imidazole exhibiting amphoteric behavior and the ability to exist in tautomeric forms, while pyrazole shows different coordination preferences and reactivity patterns.

The relationship between imidazole and other five-membered heterocycles with different heteroatoms provides additional context for understanding the compound's properties. Comparisons with thiazole (containing sulfur and nitrogen) and oxazole (containing oxygen and nitrogen) reveal how the electronic properties of the heteroatoms influence the overall behavior of the heterocyclic system. Imidazole's nitrogen atoms provide sites for both hydrogen bonding and metal coordination, distinguishing it from these sulfur- and oxygen-containing analogs.

| Heterocyclic System | Ring Size | Heteroatoms | Relationship to Target Compound |

|---|---|---|---|

| Pyrimidine | 6-membered | 2 Nitrogen | Isomeric with pyrazine core |

| Pyridazine | 6-membered | 2 Nitrogen | Isomeric with pyrazine core |

| Quinoxaline | Fused 6,6 | 2 Nitrogen | Benzene-fused pyrazine analog |

| Pyrazole | 5-membered | 2 Nitrogen | Isomeric with imidazole moiety |

| Thiazole | 5-membered | Nitrogen, Sulfur | Heteroatom analog of imidazole |

| Oxazole | 5-membered | Nitrogen, Oxygen | Heteroatom analog of imidazole |

The compound's structure also bears relationships to larger fused heterocyclic systems, such as purines, which combine imidazole and pyrimidine rings in a fused arrangement. While this compound maintains separate imidazole and pyrazine rings connected through a single bond rather than fusion, the electronic interactions between these systems provide insights that are relevant to understanding purine chemistry and its biological significance.

Contemporary research has revealed important relationships between the target compound and other imidazole-pyrazine hybrid structures. Recent studies have demonstrated the successful synthesis of novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structures, which share the fundamental concept of combining imidazole systems with pyrazine-related heterocycles. These developments highlight the growing importance of multi-heterocyclic systems in modern chemical research and demonstrate the value of understanding structural relationships within this class of compounds.

The carbonitrile functional group present in this compound also establishes relationships with other nitrile-containing heterocycles. These compounds often exhibit enhanced electrophilic character and can participate in specific chemical transformations that are not available to their non-nitrile analogs. The combination of the electron-withdrawing carbonitrile group with the electron-rich imidazole and electron-poor pyrazine creates a unique electronic environment that influences the compound's reactivity and potential applications.

Propiedades

IUPAC Name |

3-imidazol-1-ylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-7-8(12-2-1-11-7)13-4-3-10-6-13/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFDCJDKRKXFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574307 | |

| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342412-44-6 | |

| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile typically involves the reaction of 2-chloropyrazine with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Oxidation and Reduction: The imidazole and pyrazine rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Pyrazine-2-carbonitrile Derivatives

- 5-Isopropylpyrazine-2-carbonitrile (2) : Synthesized via Minisci radical alkylation, this derivative (C₈H₉N₃) has a molecular weight of 147.18 g/mol . The isopropyl group increases hydrophobicity compared to the parent pyrazine-2-carbonitrile .

- 5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile (57b) : With a molecular formula C₁₁H₁₀F₃N₅O₂ (MW: 301.23 g/mol), this compound includes a nitro and trifluoromethyl group, enhancing electron-withdrawing effects and lipophilicity (logP > 3) .

Chalcone-Pyrazine Hybrids (4a–4j)

These compounds (e.g., 4e , 4f , 4j ) feature a pyrazine-carbonitrile core linked to substituted benzaldehydes. Their logP values range from 2.8 to 3.48 , indicating high lipophilicity, which complicates chromatographic separation .

Imidazo-Pyrazine Derivatives

Comparative Data Table

*Estimated using fragment-based methods due to lack of experimental data.

Actividad Biológica

3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile, with the chemical formula C8H6N4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- CAS Number : 342412-44-6

- Molecular Formula : C8H6N4

- Molecular Weight : 162.16 g/mol

The structure features a pyrazine ring substituted with an imidazole group and a cyano group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anticancer Activity

Studies have explored the anticancer potential of pyrazine derivatives. The compound has been evaluated in vitro against various cancer cell lines, including breast and lung cancer cells. The results suggest that it induces apoptosis through the activation of caspase pathways.

Case Study:

In a study conducted by Zhang et al. (2023), this compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit protein kinases involved in cancer progression.

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| CK2 (Casein Kinase 2) | Competitive | 25 µM |

| EGFR (Epidermal Growth Factor Receptor) | Non-competitive | 30 µM |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Cell Membrane Disruption : The lipophilic nature allows it to penetrate cellular membranes, potentially disrupting membrane integrity.

- Signal Transduction Interference : By inhibiting key enzymes such as protein kinases, the compound can alter signaling pathways that regulate cell growth and survival.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

Q & A

Q. What are the common synthetic routes for 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via cascade reactions involving DMSO-HBr oxidation followed by Debus-Radziszewski condensation , leveraging aryl methyl ketones as starting materials. Key optimizations include adjusting molar ratios (e.g., 1:1.2 for ketone to amine derivatives) and maintaining reflux conditions (80–100°C) for 6–12 hours. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) enhances yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A multi-modal approach is essential:

- IR spectroscopy to confirm nitrile stretches (~2200 cm⁻¹) and imidazole N-H bonds (~3400 cm⁻¹)

- ¹H/¹³C NMR to resolve aromatic proton environments (δ 7.5–9.0 ppm for pyrazine/imidazole protons)

- High-resolution mass spectrometry (HRMS) for molecular ion validation

- X-ray crystallography (using SHELXL refinement) to resolve tautomeric ambiguity .

Q. What are the critical purity assessment methods for this compound in pharmacological studies?

- Reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) ensures >95% purity.

- Elemental analysis (C, H, N within ±0.4% of theoretical values) and ¹H NMR integration ratios validate stoichiometric consistency .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental NMR data for this compound?

Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR (25–80°C in DMSO-d6) to probe dynamic equilibria

- DFT calculations (Gaussian09/B3LYP/6-311+G(d,p)) to compare optimized geometries with experimental data

- X-ray crystallography (ORTEP-3 visualization) to confirm dominant tautomeric forms .

Q. What strategies improve synthetic yield in multi-step syntheses of imidazole-pyrazine hybrids?

- Stepwise intermediate monitoring via TLC (silica GF254, UV visualization)

- Sequential purification (column chromatography followed by ethanol/water recrystallization)

- Catalyst screening (e.g., p-toluenesulfonic acid for imidazole cyclization) to minimize side reactions .

Q. How can the biological activity of this compound be evaluated in kinase inhibition studies?

- Fluorescence-based kinase assays (e.g., ADP-Glo™) against CHK1 and related kinases

- IC50 determination using dose-response curves (0.1–100 µM range)

- Cell cycle arrest assays (flow cytometry in p53-deficient cell lines) to assess mechanistic effects, as demonstrated for structurally related carbonitriles .

Q. What computational methods predict the tautomeric equilibrium of this compound in solution?

- QM/MM simulations (Gaussian09/Amber) with explicit solvent models (e.g., water/DMSO)

- GIAO (Gauge-Including Atomic Orbital) method to calculate ¹H NMR chemical shifts for comparison with experimental data .

Q. How to design structure-activity relationship (SAR) studies for kinase-targeted imidazole-pyrazine hybrids?

- Systematic substituent variation at pyrazine C-5 and imidazole N-1 positions

- Kinase panel screening (≥50 kinases) using radiometric filter-binding assays

- LogP determination (HPLC-measured) correlated with Caco-2 monolayer permeability to optimize bioavailability .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.